2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-10-4-5-12-11-13(8-9-15(12)19)18-25(22,23)16-7-3-2-6-14(16)17/h2-3,6-9,11,18H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGSNBGGFHOUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Triethylamine or sodium hydroxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, compounds similar to 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation in colon and breast cancer models .
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit specific enzymes. The compound has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes play crucial roles in metabolic pathways related to diabetes and neurodegenerative diseases like Alzheimer's . The inhibition of α-glucosidase can help manage blood sugar levels in Type 2 diabetes patients.
Case Study 1: Antitumor Evaluation
In a study published in the International Journal of Molecular Sciences, researchers synthesized various sulfonamide derivatives and evaluated their cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxic activity with IC50 values indicating effective concentration levels . This suggests that the structural components of compounds like this compound could be optimized for enhanced antitumor activity.
Case Study 2: Enzyme Inhibition Studies
A study focused on the enzyme inhibition properties of sulfonamides found that derivatives similar to this compound showed promising results against α-glucosidase. The inhibition was quantified using kinetic assays that measured the rate of substrate conversion in the presence of varying concentrations of the compound . This research supports the potential use of this compound in managing diabetes through enzyme modulation.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to three sulfonamide-tetrahydroquinoline derivatives (Table 1):
Table 1: Key Structural and Molecular Comparisons
Substituent Effects on Molecular Properties
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-chlorobenzenesulfonamide introduces electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to the dimethoxybenzenesulfonamide in and , where methoxy groups donate electrons .
Molecular Weight Trends :
Hypothetical Bioactivity Implications
- Chlorine vs. Methoxy Groups : Chlorine’s electronegativity may enhance target binding compared to methoxy groups, as seen in kinase inhibitors where halogen interactions improve potency .
- Sulfonyl Group Variations : The methanesulfonyl group’s compact size may reduce steric clashes in enzyme active sites compared to the benzoyl group in or the 4-methoxybenzenesulfonyl in .
Biological Activity
The compound 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 364.85 g/mol. The compound features a chloro substituent , a methanesulfonyl group , and a tetrahydroquinoline moiety , which contribute to its unique chemical properties and biological activities.
Key Chemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 364.85 g/mol |
| LogP | 2.9216 |
| Polar Surface Area | 54.246 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves several key steps that include the formation of the tetrahydroquinoline scaffold followed by chlorination and sulfonation reactions. The detailed synthetic route remains proprietary in many studies but generally follows established organic synthesis protocols for similar structures.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties . Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including lung, breast, and colon cancers. The proposed mechanism involves the inhibition of protein kinases that are crucial for cell growth and proliferation .
Case Study:
In vitro studies demonstrated that this compound exhibited an IC50 value indicative of potent activity against specific cancer cell lines. Further investigations are needed to elucidate the precise mechanisms through which it exerts its effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Sulfonamides in general are known to possess broad-spectrum activity against bacteria and protozoa. The mechanism often involves the inhibition of dihydropteroate synthase, leading to disrupted folic acid biosynthesis .
Table: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus pneumoniae | 100 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests a dual role in both preventing inflammation and potentially alleviating pain associated with inflammatory diseases .
Q & A
Q. Q1. What are the critical steps in synthesizing 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
Cyclization : Formation of the tetrahydroquinoline core via acid-catalyzed cyclization of substituted anilines.
Sulfonylation : Introduction of the methanesulfonyl group using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Chlorosulfonation : Reaction with chlorosulfonic acid to install the 2-chlorobenzenesulfonamide moiety.
Optimization Tips :
Q. Q2. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), tetrahydroquinoline CH2/CH3 (δ 1.5–3.0 ppm), and sulfonamide NH (δ 10.2–10.8 ppm).
- 13C NMR : Confirm sulfonyl groups (δ 40–45 ppm for CH3SO2; δ 125–140 ppm for aromatic carbons).
- IR Spectroscopy : Strong S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) for sulfonamide/sulfonyl groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C16H16ClN2O4S2 requires exact mass 415.02 g/mol) .
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q3. How do substitutions on the methanesulfonyl group influence biological activity?
Methodological Answer: Comparative studies with analogs (e.g., ethylsulfonyl or phenylsulfonyl derivatives) reveal:
- Methanesulfonyl vs. Ethylsulfonyl : Smaller substituents (e.g., MeSO2) enhance steric accessibility to enzyme active sites, improving inhibitory potency against carbonic anhydrase isoforms (e.g., CA IX/XII).
- Phenylsulfonyl Analogs : Bulkier groups reduce solubility but increase selectivity for membrane-bound targets.
Experimental Design : - Synthesize analogs with systematic substitutions.
- Test in enzyme inhibition assays (e.g., CA inhibition via stopped-flow CO2 hydration) and compare IC50 values.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. Q4. How should researchers address discrepancies in reported IC50 values across different assay systems?
Methodological Answer:
- Assay Standardization :
- Use recombinant enzymes (e.g., purified CA isoforms) to eliminate variability from cell lysates.
- Normalize data to positive controls (e.g., acetazolamide for CA inhibition).
- Buffer Conditions : Test activity in varying pH (6.5–7.5) and ionic strength to mimic physiological vs. experimental conditions.
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant outliers.
Case Study : A 20% variance in IC50 between fluorescence-based and electrometric assays may arise from differences in substrate turnover rates or detection sensitivity .
Advanced Research: Pharmacokinetic Profiling
Q. Q5. What in silico and in vitro methods are recommended for predicting bioavailability?
Methodological Answer:
- In Silico Tools :
- SwissADME : Predict logP (optimal range: 2–3 for oral bioavailability) and P-glycoprotein substrate likelihood.
- MD Simulations : Assess membrane permeability (e.g., Caco-2 cell model).
- In Vitro Assays :
- PAMPA : Measure passive diffusion across artificial membranes.
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life.
Key Finding : The tetrahydroquinoline core may reduce first-pass metabolism compared to planar aromatic systems .
Advanced Research: Target Identification
Q. Q6. What strategies can elucidate novel biological targets for this compound?
Methodological Answer:
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates.
- Phage Display : Screen peptide libraries to identify motifs interacting with the sulfonamide group.
- CRISPR-Cas9 Knockout : Validate candidate targets (e.g., CA isoforms) in cell viability assays.
Example : A related sulfonamide derivative showed selective binding to CA XII in glioblastoma models, suggesting oncogenic CA isoforms as primary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
